molecular formula C9H18N2 B13060220 1-Ethyl-1,7-diazaspiro[4.4]nonane

1-Ethyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B13060220
M. Wt: 154.25 g/mol
InChI Key: QDMUHBMEXAULGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a bicyclic structure where two nitrogen atoms occupy the 1- and 7-positions of a fused [4.4] ring system. The ethyl substituent at position 1 introduces steric and electronic modifications that influence its physicochemical properties and biological interactions. Spirocyclic compounds like this are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets such as sigma receptors (S1R, S2R) and nicotinic acetylcholine receptors .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C9H18N2/c1-2-11-7-3-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3

InChI Key

QDMUHBMEXAULGR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC12CCNC2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Condensation Reaction: Ethylamine is reacted with a spirocyclic ketone or aldehyde precursor under acidic or neutral conditions to form an imine intermediate.
  • Reduction: The imine is subsequently reduced (commonly via catalytic hydrogenation or chemical reducing agents) to yield the saturated diazaspiro compound.
  • Purification: The crude product is purified using chromatographic techniques or recrystallization to obtain high-purity this compound.

Industrial methods may incorporate continuous flow reactors to enhance reaction efficiency and scalability, optimizing yield and purity.

Detailed Preparation Methodology

Step Reagents/Conditions Description Notes
1 Ethylamine + Spirocyclic Ketone/Aldehyde Condensation under acidic or neutral conditions Formation of imine intermediate
2 Reducing agent (e.g., NaBH4, catalytic hydrogenation) Reduction of imine to amine Yields the diazaspiro bicyclic structure
3 Purification (Chromatography/Recrystallization) Isolation of pure compound Ensures removal of side-products and unreacted materials

Typical Reaction Conditions:

  • Solvents: Ethanol, methanol, or dichloromethane
  • Temperature: Ambient to reflux depending on reagent stability
  • Time: Several hours to overnight depending on scale and conditions

Research Findings on Synthesis

  • The reaction of ethylamine with spirocyclic ketones is favored due to the rigid spirocyclic framework that facilitates cyclization and formation of the 1,7-diazaspiro[4.4]nonane core.
  • Acid catalysis improves the condensation efficiency by activating the carbonyl group of the ketone.
  • Reduction steps are optimized to avoid over-reduction or ring opening, preserving the spirocyclic integrity.
  • Purification by flash chromatography using low percentages of methanol in dichloromethane is effective for isolating the pure compound.

Comparative Data on Related Diazaspiro Compounds

Studies on structurally related diazaspiro compounds (e.g., 2,7-diazaspiro[4.4]nonane derivatives) provide insights into synthetic strategies and yields, which are applicable to this compound.

Compound Synthetic Route Yield (%) Purification Method Reference
2,7-Diazaspiro[4.4]nonane derivatives Alkylation of diazaspiro amines with bromoalkanes 6-55% Flash chromatography, salt formation Recent medicinal chemistry literature
This compound Condensation + reduction Not explicitly quantified but optimized for purity Chromatography, recrystallization Chemical supplier synthesis notes

Mechanistic Insights

  • The condensation involves nucleophilic attack of ethylamine on the carbonyl carbon of the spirocyclic ketone, forming an imine intermediate.
  • Reduction converts the imine to a secondary amine, completing the diazaspiro bicyclic structure.
  • The spirocyclic framework imposes geometric constraints that favor cyclization and stability of the product.

Industrial and Laboratory Scale Considerations

  • Scale-Up: Continuous flow reactors allow precise control of reaction parameters, improving reproducibility and yield.
  • Purity: Advanced purification techniques including preparative HPLC or crystallization from suitable solvents ensure pharmaceutical-grade purity.
  • Safety: Handling of amines and reducing agents requires appropriate safety protocols due to toxicity and flammability.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting Materials Ethylamine, spirocyclic ketone/aldehyde Determines ring formation
Catalyst/Acid Mild acid (e.g., acetic acid) Enhances condensation
Reducing Agent Sodium borohydride or catalytic hydrogenation Converts imine to amine
Solvent Ethanol, methanol, dichloromethane Solubility and reaction medium
Temperature 25-80 °C Reaction rate control
Reaction Time 4-24 hours Completeness of reaction
Purification Flash chromatography, recrystallization Product purity

Chemical Reactions Analysis

Chemical Reactions

The compound exhibits diverse reactivity due to its spirocyclic framework and nitrogen atoms. Key reactions include:

Alkylation/Acylation

  • Ethyl group substitution : The ethyl group at position 1 can undergo alkylation or acylation with reagents like methyl iodide or acetic anhydride .

  • Example : Reaction with benzyl chloride under basic conditions (e.g., K2CO3) yields 1-benzyl derivatives .

Reaction TypeReagentConditionsProduct
AlkylationCH3IDMF, 60°C1-Methyl derivative
AcylationAc2OPyridine1-Acetyl derivative

Oxidation/Reduction

  • Oxidative functionalization : The spirocyclic core can undergo oxidation to introduce carbonyl groups (e.g., using CrO3 in H2SO4).

  • Reduction : The compound’s nitrogen atoms may participate in catalytic hydrogenation to form dihydro derivatives.

Substitution Reactions

  • Aryl substitution : The compound can react with aryl halides (e.g., pyridine derivatives) via nucleophilic aromatic substitution .

  • Example : Reaction with 3-pyridyl bromide yields 7-(3-pyridyl) derivatives .

Mechanism of Action

The compound’s spirocyclic structure enables specific interactions with sigma receptors , modulating neurotransmitter release and cellular signaling. Key mechanisms include:

  • Binding affinity : The ethyl group and nitrogen atoms facilitate receptor binding, with reported Ki values in the low micromolar range.

  • Pharmacological effects : Modulation of sigma receptor activity has implications in neuroprotection and antipsychotic drug design.

Medicinal Chemistry

  • Drug design : The compound’s structural rigidity and receptor-binding properties make it a candidate for targeting sigma receptors in neurological disorders.

  • Material science : The spirocyclic framework is studied for applications in polymer synthesis and self-assembled materials.

Analytical Challenges

  • Purification : Industrial synthesis requires advanced chromatography (e.g., HPLC) to isolate pure product due to potential by-products.

  • Stability : The compound exhibits moderate stability under physiological conditions but degrades under strong acidic or basic conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Spiro Ring Size S1R Ki (nM) Key Applications/Activities Reference
1-Ethyl-1,7-diazaspiro[4.4]nonane Ethyl at position 1 [4.4] Not reported Hypothesized receptor modulation
AD225 (16a) 3,4-Dichlorophenethyl, phenethyl [4.4] 0.6 Potent S1R ligand (antiallodynic)
AD267 (16c) Bis(3-phenylpropyl) [4.4] 24 Reduced S1R affinity
1-Benzyl-1,7-diazaspiro[4.4]nonane Benzyl at position 1 [4.4] N/A Structural analog (hazard: H315-H335)
2,7-Diazaspiro[3.5]nonane derivative Varied substituents [3.5] N/A Ghrelin receptor antagonist

Key Findings

Substituent Effects on Receptor Affinity: AD225 (16a) demonstrates high S1R binding affinity (Ki = 0.6 nM) due to its electron-withdrawing 3,4-dichlorophenethyl group, which enhances hydrophobic interactions with the receptor pocket . AD267 (16c), with bulkier 3-phenylpropyl substituents, shows reduced affinity (Ki = 24 nM), highlighting the trade-off between steric bulk and receptor fit .

Spiro Ring Size and Conformation: The [4.4] spiro system (as in this compound) provides greater conformational stability compared to [3.5] systems, which may influence target selectivity. For example, [3.5] spiro derivatives exhibit activity as ghrelin receptor antagonists, suggesting ring size-dependent pharmacological profiles .

Ethyl-substituted analogs may exhibit milder toxicity, though empirical data are lacking.

Biological Activity

1-Ethyl-1,7-diazaspiro[4.4]nonane is a compound belonging to the diazaspiro family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its unique pharmacological properties. The compound's nitrogen atoms within the diazaspiro framework are crucial for its interaction with biological targets, including sigma receptors.

Biological Activity Overview

Recent studies have highlighted the compound's activity against various biological targets:

  • Sigma Receptors : The compound has shown significant binding affinity to sigma receptors (S1R and S2R), which are implicated in pain modulation and neuroprotection. For instance, derivatives of this compound exhibited high affinities with Ki values ranging from 2.6 nM to 13 nM for S2R and S1R respectively .
  • Inhibition of Osteoclast Activity : Research indicates that certain diazaspiro derivatives can inhibit osteoclast activity, which is essential for bone resorption processes. This inhibition could have implications for treating osteoporosis by preventing pathological bone loss without adversely affecting bone formation .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound's ability to bind selectively to sigma receptors suggests a mechanism involving modulation of neurotransmitter systems that could provide analgesic effects .
  • Inhibition of Cellular Pathways : Studies have shown that related compounds can inhibit Rac activity in human cells, which is crucial for various cellular processes including cytoskeletal dynamics and cell migration .

Sigma Receptor Ligands

A study focused on the synthesis of various diazaspiro derivatives demonstrated that compounds derived from this compound showed promising results in analgesic models. For example:

  • Compound AD258 : This derivative exhibited negligible in vitro toxicity and high binding affinity to sigma receptors (KiS1R = 3.5 nM), showcasing significant antiallodynic effects at low doses (0.6–1.25 mg/kg) .

Osteoclast Inhibition

Another significant research effort examined the impact of diazaspiro compounds on osteoclasts:

  • E197 Compound : This specific derivative was found to prevent pathological bone loss in ovariectomized mice models without affecting osteoblast numbers, indicating a selective action on osteoclast adhesion mechanisms .

Data Tables

CompoundTargetKi (nM)Activity Description
This compoundS1R3.5High binding affinity
E197OsteoclastsN/APrevents bone loss without affecting formation
E202DOCK5N/AInhibits nucleotide exchange

Q & A

Q. How can the crystal structure of 1-ethyl-1,7-diazaspiro[4.4]nonane be determined experimentally?

Methodological Answer: To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound must first be crystallized under controlled conditions (e.g., slow evaporation in a solvent like dichloromethane/hexane). Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL . Challenges include handling disordered ethyl groups or spiro-conformational flexibility, which may require constraints or anisotropic displacement parameter (ADP) modeling. Twinning, if present, can be addressed with the TWIN/BASF commands in SHELXL .

Q. What synthetic routes are optimal for preparing this compound?

Methodological Answer: A common approach involves cyclization of a diamine precursor with a ketone or aldehyde. For example:

  • React 1,4-diaminobutane with ethyl-substituted cyclic ketones under acidic conditions (e.g., HCl catalysis).
  • Optimize reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to favor spirocyclic formation over linear byproducts .
    Post-synthesis, purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved for chiral pharmacology studies?

Methodological Answer: Chiral resolution requires:

  • Synthesis of enantiopure intermediates : Use chiral auxiliaries (e.g., tert-butyloxycarbonyl (Boc)-protected amines) during cyclization.
  • Chromatographic separation : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phases.
  • Crystallographic validation : Confirm absolute configuration via anomalous scattering in SC-XRD (e.g., using Cu Kα radiation) .
    For example, derivatives like rac-(4S,5R)-7-(3-fluorobenzyl)-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane were resolved using preparatory HPLC and validated via ¹H NMR coupling constants .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in osteoclast inhibition?

Methodological Answer: SAR studies involve:

  • Derivatization : Modify substituents at the ethyl group (R1), spiro-nitrogen (R2), and aromatic rings (R3) via reductive amination or Suzuki coupling .
  • Biological assays : Test analogs in mouse/human osteoclast cultures using TRAP staining and resorption pit assays.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like RANKL or cathepsin K .
    For instance, compound E73 (IC₅₀ = 0.8 μM in osteoclast inhibition) was optimized by replacing the phenyl group with a 3-fluorobenzyl moiety, enhancing target affinity .

Q. How should contradictory data on synthetic yields or bioactivity across analogs be analyzed?

Methodological Answer: Contradictions may arise from:

  • Conformational flexibility : The spirocyclic core adopts multiple low-energy conformers, affecting reactivity. Use variable-temperature NMR or DFT calculations (e.g., Gaussian) to map energy landscapes .
  • Impurity interference : Trace byproducts (e.g., linear amines) can skew bioactivity. Employ LC-MS purity checks (>95%) and orthogonal assays (e.g., SPR vs. cell-based).
  • Solvent effects : Polar solvents stabilize zwitterionic intermediates, altering reaction pathways. Compare yields in DMF vs. THF .

Methodological Challenges

Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

Methodological Answer:

  • In silico toxicity prediction : Use tools like EPA’s TEST or ProTox-II to flag mutagenicity or hepatotoxicity risks .
  • Metabolic profiling : Incubate derivatives with liver microsomes (human/mouse) to identify reactive metabolites (e.g., quinone imines).
  • Dose optimization : Conduct acute toxicity studies in rodents, starting at 10 mg/kg and escalating based on OECD guidelines .

Q. How can computational methods guide the design of this compound-based drug candidates?

Methodological Answer:

  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors, hydrophobic pockets) using Schrödinger’s Phase.
  • ADME prediction : Calculate logP (2.5–3.5 for CNS penetration) and polar surface area (<90 Ų) via SwissADME .
  • Free-energy perturbation (FEP) : Simulate binding affinity changes upon substituent modification (e.g., replacing ethyl with cyclopropyl) .

Data Presentation and Validation

Q. How should researchers validate the purity of synthetic this compound batches?

Methodological Answer:

  • Analytical HPLC : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with UV detection at 254 nm.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • 2D NMR (HSQC, HMBC) : Assign all protons and carbons to rule out regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.